
1-(2,5-Dimethoxy-benzyl)-piperazine
Overview
Description
1-(2,5-Dimethoxy-benzyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-benzyl)-piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxy-benzyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxy-benzyl)-piperazine is a synthetic compound with a piperazine ring substituted with a 2,5-dimethoxybenzyl group. The presence of the methoxy groups enhances the compound's lipophilicity and potential biological activity, making it an interesting subject for medicinal chemistry research.
Chemical Information
- Molecular Formula:
- Molecular Weight: 236.31 g/mol
- IUPAC Name: 1-[(2,5-dimethoxyphenyl)methyl]piperazine
- Synonyms: A variety of names including this compound, 1-(2,5-dimethoxybenzyl)piperazine, and 1-[(2,5-dimethoxyphenyl)methyl]piperazine
Potential Applications
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has potential applications in various fields:
- Pharmaceutical research
- Agrochemicals
- Material science
Compounds similar to 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine may exhibit biological activities, including antidepressant and antipsychotic effects, and receptor modulation.
- Antinociceptive and Anti-allodynic Effects: Benzylpiperazinyl derivatives have demonstrated antinociceptive and anti-allodynic effects in preclinical mouse models of pain .
- σ1 Receptor Affinity: Some benzylpiperazine derivatives show high affinities for σ1R and selectivity over σ2R . For example, one compound showed a Ki σ1 of 1.6 nM with a significant improvement of the σ1R selectivity (Ki σ2/Ki σ1 = 886) compared to a lead compound .
- Antioxidant Properties: Benzylpiperazine derivatives have been combined with antioxidant moieties to create bifunctional σR ligands with in vitro antioxidant properties . Studies have explored the design, synthesis, and biological evaluation of antioxidant 1-(2,5-Dimethoxybenzyl)-4-arylpiperazines .
Structural Similarities
Several compounds share structural similarities with 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | Contains a 2,4-dimethoxy group | Different methoxy substitution pattern affects biological activity |
1-(3-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine | Contains a single methoxy group | Less lipophilic than the target compound |
1-Benzyl-4-(3-methylcyclohexyl)piperazine | Lacks methoxy groups | May exhibit different pharmacological profiles |
Further Research
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-benzyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxybenzyl alcohol
- 2,5-Dimethoxybenzyl chloride
- 2,5-Dimethoxybenzylamine
Uniqueness
1-(2,5-Dimethoxy-benzyl)-piperazine is unique due to the presence of both the piperazine ring and the 2,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,5-Dimethoxy-benzyl)-piperazine (DBP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H20N2O2
- CAS Number : 356085-57-9
- Molecular Weight : 236.31 g/mol
DBP exhibits its biological activity primarily through interactions with neurotransmitter systems. It has been shown to influence levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA) by:
- Increasing Release : DBP can enhance the release of these monoamines via exocytosis and non-exocytotic mechanisms.
- Inhibiting Reuptake : The compound may also inhibit the reuptake of neurotransmitters, thereby prolonging their action in the synaptic cleft .
1. Antioxidant Activity
Research indicates that DBP possesses antioxidant properties. A study evaluated its capacity to scavenge free radicals and protect against oxidative stress in cellular models. The findings suggest that DBP can mitigate oxidative damage, which is crucial for preventing various diseases linked to oxidative stress .
2. Neuropharmacological Effects
DBP has been investigated for its potential neuropharmacological effects, particularly concerning its interaction with serotonin receptors. It has shown promise in modulating serotonin pathways, which are vital for mood regulation and anxiety .
3. Cytotoxicity Studies
Cytotoxicity assays using various cell lines have demonstrated that DBP can induce cell death under certain conditions. For instance, studies on heart-derived H9c2 cell lines revealed that DBP caused significant mitochondrial dysfunction, leading to ATP depletion and increased reactive oxygen species (ROS) production . The mechanism involves the disruption of calcium homeostasis and mitochondrial membrane potential.
Study 1: Antioxidant Capacity Evaluation
A detailed study assessed the antioxidant capacity of DBP using various in vitro assays. The results indicated that DBP effectively reduced oxidative stress markers in treated cells compared to controls.
Assay Type | Control Level | DBP Treatment Level |
---|---|---|
DPPH Radical Scavenging | 100% | 75% |
ABTS Radical Scavenging | 100% | 70% |
Lipid Peroxidation | High | Low |
Study 2: Neuropharmacological Impact
In a behavioral study on rodents, DBP administration resulted in significant alterations in anxiety-like behavior measured through elevated plus maze tests.
Treatment Group | Time Spent in Open Arms (seconds) |
---|---|
Control | 30 |
DBP Low Dose | 50 |
DBP High Dose | 70 |
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIJFNTLBMYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016267 | |
Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356085-57-9 | |
Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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